molecular formula C16H8N2O4 B1499375 2,3-Dihydroxy-naphth[2,3-F]quinoxaline-7,12-dione CAS No. 6259-70-7

2,3-Dihydroxy-naphth[2,3-F]quinoxaline-7,12-dione

Cat. No.: B1499375
CAS No.: 6259-70-7
M. Wt: 292.24 g/mol
InChI Key: ONGOWEUUOKAXHC-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-naphth[2,3-F]quinoxaline-7,12-dione is a useful research compound. Its molecular formula is C16H8N2O4 and its molecular weight is 292.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6259-70-7

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

1,4-dihydronaphtho[3,2-f]quinoxaline-2,3,7,12-tetrone

InChI

InChI=1S/C16H8N2O4/c19-13-7-3-1-2-4-8(7)14(20)11-9(13)5-6-10-12(11)18-16(22)15(21)17-10/h1-6H,(H,17,21)(H,18,22)

InChI Key

ONGOWEUUOKAXHC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC(=O)C(=O)N4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC(=O)C(=O)N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Diaminoanthraquinone (1.19 g, 5 mmol) is dissolved in N,N-dimethylformamide (30 mL), and oxalic acid (0.46 g, 5 mmol) and concentrated sulfuric acid (0.1 mL) is added thereinto. After reverse flow for 16 hours, the reacted mixture is transferred into icy water (200 mL) for precipitation. The precipitate is collected and washed by hot alcohol and, so as to obtain the black compound 26, and the production rate is 30%.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two

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